molecular formula C48H62O12 B13840334 Methylprednisolone Succinate Dimer

Methylprednisolone Succinate Dimer

Cat. No.: B13840334
M. Wt: 831.0 g/mol
InChI Key: VWCJNJLYSBJFOZ-OXFRLEMNSA-N
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Description

Methylprednisolone succinate dimer is a synthetic glucocorticoid corticosteroid and a corticosteroid ester. It is specifically the C21 succinate ester of methylprednisolone. This compound is used primarily for its anti-inflammatory and immunosuppressive properties. It is commonly administered intravenously and is known for its rapid onset of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methylprednisolone succinate involves the esterification of methylprednisolone with succinic acid. The process typically involves dissolving the crude product in a mixture of water and acetone, followed by heating and stirring at 35-40°C to obtain the desired ester .

Industrial Production Methods

In industrial settings, methylprednisolone succinate is often produced using high-performance liquid chromatography (HPLC) methods to ensure purity and consistency. The mobile phase for HPLC typically includes a mixture of glacial acetic acid and acetonitrile .

Chemical Reactions Analysis

Types of Reactions

Methylprednisolone succinate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include glacial acetic acid, acetonitrile, and phosphate buffer solutions. The conditions often involve specific temperatures and pH levels to ensure optimal reaction rates .

Major Products Formed

The major products formed from these reactions include methylprednisolone hemisuccinate and its sodium salt, methylprednisolone sodium succinate .

Scientific Research Applications

Methylprednisolone succinate dimer has a wide range of scientific research applications:

Mechanism of Action

Methylprednisolone succinate exerts its effects by binding to specific intracellular receptors and modulating gene expression. This leads to a wide array of physiological effects, including the suppression of inflammation and the modulation of immune responses. The compound decreases inflammation by suppressing the migration of polymorphonuclear leukocytes and reversing increased capillary permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methylprednisolone succinate is unique due to its rapid onset of action and its specific use in intravenous administration. It also has a higher affinity for glucocorticoid receptors compared to other similar compounds, making it more potent in its anti-inflammatory effects .

Properties

Molecular Formula

C48H62O12

Molecular Weight

831.0 g/mol

IUPAC Name

bis[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] butanedioate

InChI

InChI=1S/C48H62O12/c1-25-17-29-31-11-15-47(57,45(31,5)21-35(51)41(29)43(3)13-9-27(49)19-33(25)43)37(53)23-59-39(55)7-8-40(56)60-24-38(54)48(58)16-12-32-30-18-26(2)34-20-28(50)10-14-44(34,4)42(30)36(52)22-46(32,48)6/h9-10,13-14,19-20,25-26,29-32,35-36,41-42,51-52,57-58H,7-8,11-12,15-18,21-24H2,1-6H3/t25-,26-,29-,30-,31-,32-,35-,36-,41+,42+,43-,44-,45-,46-,47-,48-/m0/s1

InChI Key

VWCJNJLYSBJFOZ-OXFRLEMNSA-N

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCC(=O)OCC(=O)[C@]5(CC[C@@H]6[C@@]5(C[C@@H]([C@H]7[C@H]6C[C@@H](C8=CC(=O)C=C[C@]78C)C)O)C)O)O

Canonical SMILES

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCC(=O)OCC(=O)C5(CCC6C5(CC(C7C6CC(C8=CC(=O)C=CC78C)C)O)C)O)O

Origin of Product

United States

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